1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine
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Overview
Description
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound It features a cyclopentane ring fused with a pyrazine ring, with two methyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a diketone, the cyclization can be induced by heating in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced nitrogen-containing compounds.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl): This compound shares a similar cyclopentane ring structure but differs in its substituents and overall molecular framework.
(3S,3aR,3bR,4S,7R,7aR)-4-Isopropyl-3,7-dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-3-ol: Another structurally related compound with different functional groups and stereochemistry.
Uniqueness
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine is unique due to its specific arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-dimethyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-6-7-11(2)9-5-3-4-8(9)10/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRGGRVGDTZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667868 |
Source
|
Record name | 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154393-82-5 |
Source
|
Record name | 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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